molecular formula C14H27N3 B3153251 trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine CAS No. 755039-90-8

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Cat. No. B3153251
CAS RN: 755039-90-8
M. Wt: 237.38 g/mol
InChI Key: LBYALFWGJOLWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine” is a chemical compound with the molecular formula C14H30Cl3N3 . It is a solid substance and is used as a reagent in chemical reactions .


Molecular Structure Analysis

The molecular structure of “trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine” consists of a cyclohexane ring with an amine group and a piperazine ring attached to it. The piperazine ring further has a cyclopropylmethyl group attached to it .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 346.767 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.

Scientific Research Applications

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper precautions should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12/h12-14H,1-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYALFWGJOLWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3CCC(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine
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trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine
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trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine
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trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine
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trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine
Reactant of Route 6
trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

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